molecular formula C16H10IN3O5S2 B11015870 2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide

2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B11015870
M. Wt: 515.3 g/mol
InChI Key: PGMNYNLQGYVIKV-UHFFFAOYSA-N
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Description

2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with an iodine atom and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps, including the formation of the thiazole ring, sulfonylation, and iodination. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity. For instance, the thiazole ring can be synthesized through a cyclization reaction involving amido-nitriles under mild conditions . Finally, the iodination step can be performed using iodine or iodinating agents under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the iodine atom could result in various functionalized benzamides .

Mechanism of Action

The mechanism of action of 2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is unique due to its combination of an iodine atom, a thiazole ring, and a nitrophenyl sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H10IN3O5S2

Molecular Weight

515.3 g/mol

IUPAC Name

2-iodo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C16H10IN3O5S2/c17-13-4-2-1-3-12(13)15(21)19-16-18-9-14(26-16)27(24,25)11-7-5-10(6-8-11)20(22)23/h1-9H,(H,18,19,21)

InChI Key

PGMNYNLQGYVIKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])I

Origin of Product

United States

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